molecular formula C17H17FO B1327725 3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone CAS No. 898754-79-5

3-(2,6-Dimethylphenyl)-4'-fluoropropiophenone

Cat. No.: B1327725
CAS No.: 898754-79-5
M. Wt: 256.31 g/mol
InChI Key: YBYVKDRXSJUGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethylphenyl)-4’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 2,6-dimethylphenyl group and a 4’-fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the acylation of 2,6-dimethylbenzene (2,6-xylenol) with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3-(2,6-Dimethylphenyl)-4’-fluoropropiophenone can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of solid acid catalysts can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(2,6-Dimethylphenyl)-4’-fluorobenzoic acid.

    Reduction: 3-(2,6-Dimethylphenyl)-4’-fluoropropanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dimethylphenyl)-4’-chloropropiophenone
  • 3-(2,6-Dimethylphenyl)-4’-bromopropiophenone
  • 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone

Uniqueness

3-(2,6-Dimethylphenyl)-4’-fluoropropiophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-4-3-5-13(2)16(12)10-11-17(19)14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYVKDRXSJUGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644789
Record name 3-(2,6-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-79-5
Record name 3-(2,6-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.